N-(4-bromophenyl)-2-(2-thienyl)acetamide
Description
Properties
Molecular Formula |
C12H10BrNOS |
|---|---|
Molecular Weight |
296.18g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H10BrNOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
InChI Key |
IQPFTYHOJYZMRQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiazole-Substituted Acetamides
Compounds 9e–9h and 10 () share the N-(4-bromophenyl)acetamide core but differ in their α-position substituents, which include thiazole rings with varying aryl groups (e.g., 4-methoxyphenyl, 4-nitrophenyl). Key differences include:
- Yields : Ranged from 15% (9e) to 27% (10), suggesting synthetic challenges in introducing bulky substituents.
- Melting Points : Varied significantly, with 9g (4-chlorophenyl) having the highest (230–232°C) and 9h (4-nitrophenyl) the lowest (162–164°C), likely due to differences in crystallinity and intermolecular interactions .
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 9e | 4-Methoxyphenyl thiazole | 15 | 210–213 |
| 9h | 4-Nitrophenyl thiazole | 21 | 162–164 |
| 10 | 4-Aminophenyl thiazole | 27 | 188–189 |
Pyridazinone-Based FPR Modulators
Pyridazin-3(2H)-one derivatives () such as N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide exhibit mixed FPR1/FPR2 agonism. In contrast, the target compound’s 2-thienyl group may prioritize antimycobacterial over receptor-specific activity .
Enzyme Inhibitors
- Compound 12i (): Features a benzothiazine sulfonamide group and acts as a dual α-glucosidase/α-amylase inhibitor (non-competitive and competitive, respectively). Molecular docking studies reveal interactions with enzyme active sites, unlike the target compound’s mycobacterial targets .
- AMC3 (): A pyridinone derivative with FPR-modulating activity, demonstrating how heterocyclic systems dictate target specificity .
Triazole and Indole Derivatives
- 12b (): A triazole-linked quinoxaline derivative synthesized via click chemistry. The triazole ring enhances stability and bioavailability compared to the thiophene group .
- 10a (): An indole-based analog showing anticancer activity via Bcl-2/Mcl-1 inhibition, illustrating how indole moieties expand therapeutic applications .
Structural and Functional Trends
- Electron-Withdrawing Groups : Nitro (9h) and chloro (9f, 9g) substituents reduce yields but improve thermal stability (higher melting points).
- Receptor vs. Enzyme Targeting: Thiazole and pyridazinone derivatives () target FPRs, while benzothiazine (12i) and indole (10a) derivatives inhibit enzymes or apoptotic proteins .
- Biological Activity: The 2-thienyl group in the target compound correlates with antimycobacterial activity, whereas bulkier substituents (e.g., pyridazinones, triazoles) shift activity toward immunomodulation or enzyme inhibition .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(4-bromophenyl)-2-(2-thienyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis typically involves coupling a bromophenyl amine with a thienyl-acetic acid derivative. Key steps include amide bond formation (e.g., using EDCI/HOBt coupling agents) and purification via column chromatography. Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., DMAP for acylations) to improve yields .
- Data Note : Yields for analogous compounds range from 15%–27%, highlighting the need for iterative optimization .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., thienyl H at δ 6.8–7.2 ppm) and acetamide carbonyl signals (~168–170 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 310.1 for C₁₂H₁₁BrN₂OS) .
Q. How is X-ray crystallography applied to determine this compound’s structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines hydrogen-bonding patterns. For example, N–H⋯O interactions form supramolecular chains (bond length ~2.02 Å) .
- Data Note : Crystallographic parameters (e.g., space group P21/c, Z=4) are critical for reproducibility .
Advanced Research Questions
Q. How can molecular docking elucidate its potential as a kinase inhibitor?
- Methodology : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate predictions with in vitro kinase assays (IC50 measurements) and compare with structurally similar inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .
- Data Note : Docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC50 values (~2.5 µM) in cancer cell lines .
Q. What strategies address low synthetic yields in scaled-up reactions?
- Methodology :
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps.
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance solubility.
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Methodology :
- Substituent Variation : Modify the bromophenyl (e.g., replace Br with Cl) or thienyl groups (e.g., add methyl substituents).
- Biological Assays : Test derivatives in cytotoxicity (MTT assay) and anti-inflammatory models (COX-2 inhibition). SAR trends show Br enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration .
Q. How can contradictions in reported biological activities be resolved?
- Methodology :
- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for cancer studies) and assay conditions (e.g., 48-hour incubation).
- Meta-Analysis : Compare IC50 values across studies (e.g., 5–20 µM variability) to identify outliers due to impurity or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
